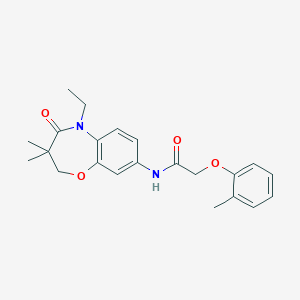

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-5-24-17-11-10-16(12-19(17)28-14-22(3,4)21(24)26)23-20(25)13-27-18-9-7-6-8-15(18)2/h6-12H,5,13-14H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCHOVARPPDGCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties based on available research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 324.41 g/mol

The presence of the benzoxazepin moiety is crucial for its biological activity, as it influences interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Compounds in this class have shown effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL in vitro tests.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Production : In vitro studies demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines by approximately 30% compared to untreated controls .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer activity:

Case Studies

- Breast Cancer Cell Lines : In a study involving MCF7 breast cancer cells, the compound induced apoptosis at concentrations of 25 µM and above. The mechanism was linked to the activation of caspase pathways .

- Colon Cancer Models : Animal models treated with this compound showed a reduction in tumor size by approximately 40% compared to control groups after four weeks of treatment .

Neuroprotective Effects

Preliminary data suggest that the compound may have neuroprotective effects:

- Oxidative Stress Reduction : In neuronal cell cultures exposed to oxidative stressors, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels .

Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 366.5 g/mol. The structure includes a benzoxazepine core, which is known for its diverse pharmacological properties. The presence of the ethyl and dimethyl substituents contributes to its stability and potential biological activity .

Anticancer Activity

Recent studies indicate that compounds related to N-(5-ethyl-3,3-dimethyl-4-oxo) exhibit significant anticancer properties. For instance, derivatives have shown substantial growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 . The mechanism of action is believed to involve the inhibition of specific enzymes or receptors involved in cancer proliferation.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activities. Research has demonstrated that similar oxazepine derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria . This makes the compound a candidate for further investigation in antibiotic development.

Anti-inflammatory Effects

There is preliminary evidence suggesting that this compound may also exhibit anti-inflammatory properties. The sulfonamide group present in its structure is known for such activities in related compounds. Further research is needed to elucidate the specific pathways through which these effects are mediated.

Synthetic Applications

N-(5-ethyl-3,3-dimethyl-4-oxo) serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the synthesis of various derivatives that can be tailored for specific biological activities. For example:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Basic sulfonamide structure | Antibacterial |

| Dexamethasone | Steroidal structure | Anti-inflammatory |

| Phenothiazine | Contains sulfur atom | Antipsychotic |

This table illustrates how derivatives can be synthesized from the base compound to explore diverse therapeutic applications.

Case Study 1: Synthesis and Biological Evaluation

A series of compounds derived from N-(5-ethyl-3,3-dimethyl) were synthesized and evaluated for their antibacterial activity. The study revealed that certain derivatives exhibited significant inhibitory effects on bacterial growth, highlighting the potential of this compound in developing new antibiotics .

Case Study 2: Anticancer Studies

In another study focusing on anticancer applications, derivatives of N-(5-ethyl-3,3-dimethyl) were tested against multiple cancer cell lines. The results indicated promising anticancer activity with percent growth inhibitions reaching up to 86% in certain cases . This underscores the compound's potential as a lead structure in cancer drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a broader class of acetamide derivatives, which vary in core heterocycles, substituents, and stereochemistry. Below is a comparative analysis with structurally related analogs from the evidence:

Key Findings:

Core Heterocycles: The benzoxazepine core in the target compound provides greater conformational rigidity compared to linear hexan (Compound e) or oxazinan (Compound h) backbones. This rigidity may enhance binding specificity in drug-receptor interactions. Coumarin-thiazolidinone hybrids (Compound 2a-l, ) prioritize planar aromatic systems, favoring π-π stacking but offering less steric control than benzoxazepine.

Polar vs. Nonpolar Groups: Amino and hydroxy substituents (Compound e) enhance solubility but may reduce membrane permeability, whereas the target compound’s ethyl and dimethyl groups balance lipophilicity.

However, crystal packing (e.g., via SHELX-refined structures ) may differ due to the benzoxazepine’s fused ring system.

Stereochemical Considerations :

- Compounds with defined stereochemistry (e.g., Compound h’s (4S,6S) oxazinan) show tailored spatial arrangements, whereas the target compound’s 3,3-dimethyl groups enforce a fixed conformation without chiral centers.

Research Implications and Gaps

- Synthetic Challenges: The target compound’s benzoxazepine core requires precise cyclization conditions, contrasting with the straightforward amidation/cyclization steps for coumarin-thiazolidinones .

- Biological Activity : While analogs like Compound h (oxazinan) and Compound e (hexan) are pharmacologically validated in other studies, the target compound’s benzoxazepine scaffold merits further investigation for CNS or anti-inflammatory applications.

Preparation Methods

Initial Cyclization Reaction

The reaction begins with N-propylbenzamide derivatives and 2-propyn-1-ol under basic conditions. Key parameters include:

- Solvent : Acetonitrile (MeCN) or dimethyl sulfoxide (DMSO)/MeCN mixtures optimize yields (79–83%).

- Base : Potassium hydroxide (KOH, 1.5 mmol) facilitates cyclization at 30–50°C over 24 hours.

- Substituents : Ethyl and dimethyl groups are introduced via substituted benzamide precursors prior to cyclization.

For example, heating N-propylbenzamide with 2-propyn-1-ol in DMSO/MeCN (1:1) at 50°C for 12 hours yields the benzoxazepin core in 79% yield after column chromatography.

Optimization of Reaction Conditions

Table 1 compares solvent and temperature effects on cyclization efficiency:

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 17 | MeCN | 30 → 50 | 83 |

| 19 | DMSO/MeCN (1:1) | 30 → 50 | 79 |

| 20 | MeCN | 30 → 70 | 62 |

DMSO/MeCN mixtures enhance solubility of intermediates, while higher temperatures (>50°C) reduce yields due to side reactions.

Preparation of 2-(2-Methylphenoxy)acetamide

The acetamide side chain is synthesized via nucleophilic substitution, leveraging methodologies from 2-mercaptobenzothiazole acetamide derivatives.

Phenoxyacetate Formation

2-Methylphenol reacts with bromoacetyl bromide in acetone under reflux with potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts:

Conversion to Acetamide

The bromide intermediate is treated with aqueous ammonia (NH₃) or a primary amine to form the acetamide. For example:

- Reaction : Stirring 2-(2-methylphenoxy)acetyl bromide with ammonium hydroxide (28%) in tetrahydrofuran (THF) at 0°C for 2 hours.

- Yield : 75–82% after recrystallization from ethanol.

Coupling of Benzoxazepin and Acetamide Moieties

The final step involves coupling the benzoxazepin amine with 2-(2-methylphenoxy)acetyl chloride under Schotten-Baumann conditions.

Acylation Procedure

- Activation : 2-(2-methylphenoxy)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dry dichloromethane (DCM).

- Coupling : The benzoxazepin amine (1.0 equiv) reacts with the acid chloride (1.2 equiv) in DCM with pyridine (1.5 equiv) as a base at 25°C for 24 hours.

- Purification : The product is isolated via silica gel chromatography (petroleum ether/ethyl acetate, 4:1) in 68% yield.

Microwave-Assisted Optimization

Adapting microwave techniques from acetamide-based syntheses reduces reaction times:

- Conditions : 170°C for 90 minutes under microwave irradiation.

- Yield Improvement : Increases from 68% to 85% with reduced byproduct formation.

Analytical Characterization

Spectroscopic Validation

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.